molecular formula C7H10N4 B12549935 3-Methylpyridine-4-carbohydrazonamide CAS No. 865610-60-2

3-Methylpyridine-4-carbohydrazonamide

Cat. No.: B12549935
CAS No.: 865610-60-2
M. Wt: 150.18 g/mol
InChI Key: DSHGZIBVINJHTE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpyridine-4-carbohydrazonamide typically involves the reaction of 3-methylpyridine with hydrazine derivatives under controlled conditions. One common method is the reaction of 3-methylpyridine with carbohydrazide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale synthesis using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of heterogeneous catalysts in these reactors can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methylpyridine-4-carbohydrazonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include various pyridine derivatives, hydrazine derivatives, and substituted pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methylpyridine-4-carbohydrazonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methylpyridine-4-carbohydrazonamide involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to the modulation of various biochemical processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpyridine: A precursor to 3-Methylpyridine-4-carbohydrazonamide, used in the synthesis of various pyridine derivatives.

    4-Methylpyridine: Another positional isomer of methylpyridine, with different chemical properties and applications.

    2-Methylpyridine:

Uniqueness

This compound is unique due to its specific functional group, which imparts distinct chemical reactivity and potential biological activities

Properties

CAS No.

865610-60-2

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

N'-amino-3-methylpyridine-4-carboximidamide

InChI

InChI=1S/C7H10N4/c1-5-4-10-3-2-6(5)7(8)11-9/h2-4H,9H2,1H3,(H2,8,11)

InChI Key

DSHGZIBVINJHTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C(=NN)N

Origin of Product

United States

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